4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with bromine atoms at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole using bromine in the presence of iron . This method involves the electrophilic substitution of hydrogen atoms at the 4 and 7 positions with bromine atoms. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Bromination: Bromine in the presence of iron.
Cross-Coupling: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere conditions.
Major Products
Substituted Benzoxadiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions with various aryl or vinyl groups.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Solar Cells: Incorporated into dye-sensitized solar cells due to its favorable electronic properties.
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 4,7-dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the benzoxadiazole core influence the compound’s electron distribution, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and polymers, facilitating charge transfer and light absorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to its specific electronic properties conferred by the benzoxadiazole core and bromine substitutions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable component in advanced materials and electronic devices .
Eigenschaften
IUPAC Name |
4,7-dibromo-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-2-4(8)6-5(3)9-12-10(6)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFOMZKPZMAELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NO[N+](=C2C(=C1)Br)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632061 |
Source
|
Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-97-6 |
Source
|
Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.